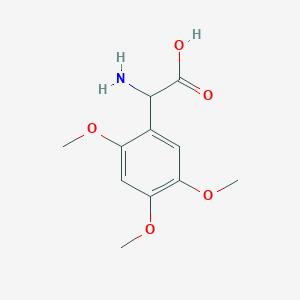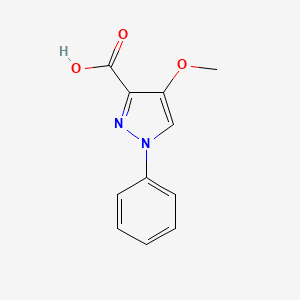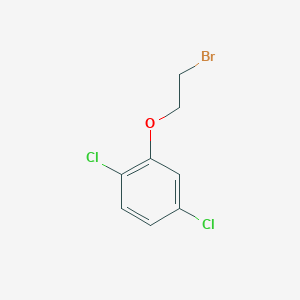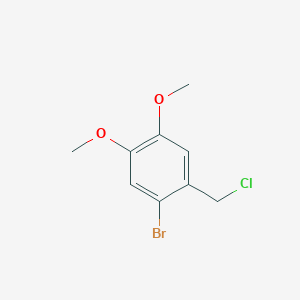
6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C7H8ClN3O3 and its molecular weight is 217.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Crystal Structure Analysis
- Crystal Structure Determination : The compound has been used to study crystal structures, providing insights into molecular configurations and interactions. For instance, Schwabenländer, Kirfel, & Müller (1998) analyzed the crystal structure of a related compound, highlighting the potential of such derivatives in understanding molecular arrangements (Schwabenländer, Kirfel, & Müller, 1998).
2. Chemical Synthesis and Reactions
- Synthesis of Derivatives : Various studies have focused on synthesizing derivatives of this compound and exploring their reactions. For example, Lin-lin & Dong (2010) investigated the synthesis of a derivative and its anti-inflammatory activity (Shang Lin-lin & C. Dong, 2010).
- Reaction Pathways : Research has also delved into understanding the reaction mechanisms and pathways of this compound. Kataev et al. (2013) explored the reactions of related pyrimidine diones with other chemical agents (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).
3. Pharmaceutical and Therapeutic Potential
- Antimalarial Activity : Halladay & Cowden (1990) synthesized derivatives and tested their antimalarial activity against Plasmodium falciparum, showing the potential therapeutic applications of such compounds (Halladay & Cowden, 1990).
- Anti-inflammatory and Analgesic Properties : Nofal, Fahmy, Zarea, & El-Eraky (2011) studied new derivatives for their anti-inflammatory and analgesic activities, indicating the compound's relevance in drug discovery (Nofal, Fahmy, Zarea, & El-Eraky, 2011).
4. Material Science Applications
- Optical and Nonlinear Optical Properties : Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar (2020) synthesized bis-uracil derivatives and assessed their properties for optical and nonlinear optical applications, highlighting the compound's utility in material sciences (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
It’s worth noting that similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, inhibit cdk2, thereby disrupting cell cycle progression .
Biochemical Pathways
Given the potential cdk2 inhibition, it could be inferred that the compound may affect cell cycle progression and proliferation .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, suggesting potential antiproliferative effects .
Biochemical Analysis
Biochemical Properties
6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116 . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, leading to enzyme inhibition . This binding interaction prevents the phosphorylation of target proteins required for cell cycle progression. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body The compound may affect metabolic flux by altering the levels of specific metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can influence its effectiveness and potential toxicity. Understanding the transport mechanisms can help optimize the delivery and therapeutic efficacy of the compound.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall effectiveness in inhibiting cell proliferation and inducing apoptosis.
Properties
IUPAC Name |
6-amino-5-(2-chloroacetyl)-1-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c1-11-5(9)4(3(12)2-8)6(13)10-7(11)14/h2,9H2,1H3,(H,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORUZOLZIKLBDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C(=O)CCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407135 |
Source


|
| Record name | 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22365-19-1 |
Source


|
| Record name | 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)
![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)
![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)


![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)



